5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-Nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic aromatic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with a nitro group and an oxadiazole ring
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common synthetic route involves a multicomponent reaction where 4-nitro-1H-pyrazole-5-carboxylic acid is reacted with thiosemicarbazide and acetic anhydride under reflux conditions to yield the desired oxadiazole derivative.
Cyclization Reactions: Another method involves cyclization of hydrazine derivatives with nitriles in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or further oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or the amino group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydrazine derivatives.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in medicinal chemistry and material science. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific diseases. Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the amino group can form hydrogen bonds and ionic interactions. The specific pathways and targets depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
4-Nitro-1H-pyrazole: A simpler pyrazole derivative without the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole structures but different substituents.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles.
Uniqueness: 5-(4-Nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to its combination of nitro and oxadiazole functionalities, which confer unique chemical and biological properties not found in simpler pyrazole or oxadiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and industrial chemicals.
Properties
IUPAC Name |
5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3/c6-5-10-9-4(14-5)3-2(11(12)13)1-7-8-3/h1H,(H2,6,10)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXQKBAEUNCANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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